(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone

Description

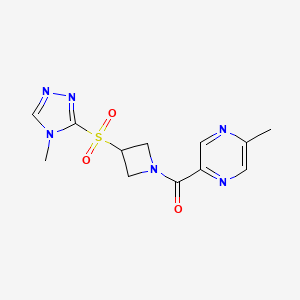

The compound “(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone” features a hybrid heterocyclic scaffold combining a 4-methyl-1,2,4-triazole sulfonyl group, an azetidine ring, and a 5-methylpyrazine methanone moiety. The sulfonyl group enhances metabolic stability and binding affinity, while the azetidine and pyrazine rings contribute to conformational rigidity and intermolecular interactions.

Properties

IUPAC Name |

(5-methylpyrazin-2-yl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O3S/c1-8-3-14-10(4-13-8)11(19)18-5-9(6-18)22(20,21)12-16-15-7-17(12)2/h3-4,7,9H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRJETUAPMUFSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a complex organic molecule that incorporates several pharmacologically relevant moieties, including triazole and azetidine. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name:

Molecular Formula

The molecular formula of this compound is with a molecular weight of approximately 385.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole moiety is known to inhibit enzymes by binding to their active sites, which blocks substrate access and alters metabolic pathways. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antibacterial and antifungal properties. The sulfonamide group in this compound may enhance its antimicrobial efficacy by disrupting bacterial folic acid synthesis.

Case Study:

A study evaluated the efficacy of various triazole derivatives against pathogenic bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through in vitro studies. It has shown cytotoxic effects against several cancer cell lines.

Research Findings:

In a study involving human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 27.3 µM, suggesting significant anticancer potential . Further evaluations indicated that it could induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other triazole-based compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-methyl-4H-1,2,4-triazol-3-yl)methanol | Structure | Moderate antibacterial activity |

| (1,2,4-triazole derivatives | Structure | Diverse activities including anticancer and antifungal |

The unique combination of azetidine and pyrazine moieties in our compound enhances its bioactivity compared to simpler triazole derivatives.

In Silico Studies

Recent advancements in computational chemistry have allowed for the prediction of biological activity through in silico methods. These studies utilize molecular docking simulations to evaluate how well compounds bind to specific biological targets.

Findings:

Using tools like SuperPred and SwissADME, researchers have identified promising interactions between our compound and various enzyme targets involved in metabolic pathways relevant to cancer and infectious diseases .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related molecules, emphasizing core motifs, substituents, and biological activities:

Key Observations

Bioactivity : The piroxicam analogs (e.g., 13d, 13l, 13m) exhibit potent HIV integrase inhibition (EC₅₀: 20–25 µM) through binding modes similar to raltegravir, a clinically approved inhibitor . This suggests that the target compound’s triazole and pyrazine groups could similarly target viral enzymes or host-cell receptors.

Synthetic Strategies :

- Azetidine Formation : Azetidine rings are typically synthesized via cyclization of γ-chloroamines or ring-opening of epoxides .

- Sulfonation : The triazole sulfonyl group may be introduced via oxidation of thiol intermediates or direct sulfonation of the triazole ring .

Structural Advantages : Compared to dihydropyrazole derivatives (e.g., compound 3a), the azetidine ring in the target compound likely improves metabolic stability and reduces steric hindrance for target binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone?

- Methodological Answer : The compound’s synthesis likely involves multi-step strategies. For the triazole-sulfonyl moiety, oxidation of a thioether intermediate (e.g., using H₂O₂ or mCPBA) is a common approach, as seen in analogous triazole sulfonamide syntheses . The azetidine ring can be functionalized via nucleophilic substitution or coupling reactions. For the methanone linkage, acylation using activated carbonyl intermediates (e.g., acid chlorides) with pyrazine derivatives is suggested, similar to methods in . Purification via column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures is recommended .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify proton environments (e.g., methyl groups on triazole and pyrazine, azetidine ring protons) .

- IR spectroscopy : To confirm sulfonyl (S=O stretching ~1350–1150 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups .

- Mass spectrometry (HRMS) : For molecular ion validation .

- X-ray crystallography : If single crystals are obtained, as demonstrated for structurally related methanone derivatives .

Q. What solvent systems are optimal for solubility testing in biological assays?

- Methodological Answer : Prioritize DMSO for initial stock solutions due to the compound’s likely hydrophobicity. For aqueous dilution, use PBS or saline with ≤1% DMSO. If precipitation occurs, explore co-solvents like ethanol or PEG-400 (≤10% v/v), as applied in solubility studies of similar triazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Variation of substituents : Modify the triazole’s methyl group or pyrazine’s methyl position to assess steric/electronic effects on target binding .

- Bioisosteric replacement : Replace the sulfonyl group with sulfonamide or phosphonate groups to evaluate polarity and hydrogen-bonding impacts .

- Computational docking : Use DFT calculations (e.g., Gaussian09) to model interactions with target proteins, as done for sulfanyl-triazole derivatives . Validate with in vitro assays (e.g., enzyme inhibition) .

Q. How should researchers resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Standardize protocols : Ensure consistent pH, temperature, and solvent systems. For example, highlights solvent polarity effects on electronic properties.

- Control for assay interference : Test the compound’s stability under assay conditions (e.g., HPLC monitoring for degradation) .

- Cross-validate with orthogonal assays : If enzyme inhibition data conflicts with cell-based results, use SPR (surface plasmon resonance) to measure direct binding affinity .

Q. What strategies are effective for analyzing the compound’s metabolic stability in physiological environments?

- Methodological Answer :

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor via LC-MS for metabolites. Quench reactions at intervals (0–60 min) to calculate half-life .

- Stability in simulated fluids : Test in gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .

Q. How can crystallography data inform structure-property relationships for this compound?

- Methodological Answer :

- Determine conformational flexibility : X-ray structures (e.g., ) reveal bond angles and torsional strains in the azetidine and triazole rings, which influence binding pocket compatibility.

- Electrostatic potential mapping : Use crystallography-derived charge densities to predict solubility and intermolecular interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.